molecular formula C36H42N6O7 B8115984 Boc-HyNic-PEG2-DBCO

Boc-HyNic-PEG2-DBCO

Cat. No.: B8115984
M. Wt: 670.8 g/mol
InChI Key: KSAWOJPTAGLJCG-UHFFFAOYSA-N
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Description

Boc-HyNic-PEG2-DBCO is a polyethylene glycol (PEG)-based PROTAC linker. It is used in the synthesis of a series of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to selectively degrade target proteins. This compound is particularly valuable in the field of chemical biology and medicinal chemistry due to its ability to facilitate bioorthogonal click chemistry reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-HyNic-PEG2-DBCO is synthesized through a series of chemical reactions involving the conjugation of various functional groups. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route described above. This process requires precise control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity. Advanced equipment and techniques are employed to achieve reproducible results and meet quality standards .

Chemical Reactions Analysis

Types of Reactions

Boc-HyNic-PEG2-DBCO primarily undergoes bioorthogonal click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction involves the DBCO group reacting with azide-containing molecules to form stable triazole linkages.

Common Reagents and Conditions

Major Products

The major product formed from the SPAAC reaction is a triazole-linked conjugate, which can be used for various applications in chemical biology and medicinal chemistry.

Scientific Research Applications

Boc-HyNic-PEG2-DBCO has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the selective degradation of target proteins.

    Biology: Employed in bioorthogonal labeling and imaging studies to track biomolecules in living systems.

    Medicine: Utilized in the development of targeted therapies for diseases such as cancer by degrading disease-causing proteins.

    Industry: Applied in the production of bioconjugates and drug delivery systems

Mechanism of Action

Boc-HyNic-PEG2-DBCO exerts its effects through the SPAAC reaction, where the DBCO group reacts with azide-containing molecules to form stable triazole linkages. This reaction is bioorthogonal, meaning it occurs without interfering with native biological processes. The resulting triazole-linked conjugates can then be used to selectively degrade target proteins or label biomolecules for imaging studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of the Boc-protected HyNic group, PEG chain, and DBCO group. This combination enhances its solubility, biocompatibility, and reactivity, making it a valuable tool in chemical biology and medicinal chemistry .

Properties

IUPAC Name

tert-butyl N-[[5-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethylcarbamoyl]pyridin-2-yl]amino]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H42N6O7/c1-36(2,3)49-35(46)41-40-31-15-14-28(24-39-31)34(45)38-19-21-48-23-22-47-20-17-32(43)37-18-16-33(44)42-25-29-10-5-4-8-26(29)12-13-27-9-6-7-11-30(27)42/h4-11,14-15,24H,16-23,25H2,1-3H3,(H,37,43)(H,38,45)(H,39,40)(H,41,46)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSAWOJPTAGLJCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC1=NC=C(C=C1)C(=O)NCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H42N6O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

670.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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